molecular formula C15H10O5 B13148498 9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- CAS No. 157029-68-0

9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy-

Cat. No.: B13148498
CAS No.: 157029-68-0
M. Wt: 270.24 g/mol
InChI Key: MLRVMLYPPNNGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- is an organic compound with the molecular formula C15H10O5. It belongs to the class of anthraquinones, which are aromatic organic compounds. This compound is known for its distinctive structure, which includes two hydroxyl groups and one methoxy group attached to the anthracenedione core. It is also referred to as 1,5-Dihydroxy-2-methoxy-9,10-anthracenedione.

Synthetic Routes and Reaction Conditions:

    Oxidation of Anthracene: One common method for synthesizing 9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- involves the oxidation of anthracene. This process typically uses oxidizing agents such as chromium (VI) compounds.

    Friedel-Crafts Reaction: Another method involves the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3). This reaction produces o-benzoylbenzoic acid, which can be further transformed into the desired anthraquinone derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium (VI) compounds, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Various oxidized anthraquinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Functionalized anthraquinones with different substituents.

Scientific Research Applications

9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress and disruption of cellular processes. Its ability to generate reactive oxygen species (ROS) is a key factor in its mechanism of action.

Comparison with Similar Compounds

    1,5-Dihydroxy-9,10-anthraquinone: Similar structure but lacks the methoxy group.

    1,8-Dihydroxy-9,10-anthraquinone: Another anthraquinone derivative with hydroxyl groups at different positions.

    1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: A closely related compound with additional hydroxyl and methoxy groups.

Uniqueness: The presence of both hydroxyl and methoxy groups in 9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- makes it unique among anthraquinones. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

157029-68-0

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

1,5-dihydroxy-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-20-10-6-5-8-12(15(10)19)14(18)7-3-2-4-9(16)11(7)13(8)17/h2-6,16,19H,1H3

InChI Key

MLRVMLYPPNNGOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.